

Validating the Structure of Methyl 3-formylbenzoate: A ^{13}C NMR Comparison

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Compound of Interest

Compound Name: Methyl 3-formylbenzoate

Cat. No.: B109038

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For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of chemical entities is paramount. This guide provides a comparative analysis for validating the structure of **methyl 3-formylbenzoate** using Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy, with supporting experimental data and protocols.

This guide compares the predicted ^{13}C NMR spectral data for **methyl 3-formylbenzoate** with the experimental data of its isomer, methyl 4-formylbenzoate, to highlight the key differences for structural elucidation.

Structural Isomers and Expected ^{13}C NMR Signatures

Methyl 3-formylbenzoate and its isomers, such as methyl 4-formylbenzoate, possess the same molecular formula ($\text{C}_9\text{H}_8\text{O}_3$) but differ in the substitution pattern on the benzene ring. This difference in substitution leads to distinct chemical environments for each carbon atom, resulting in unique ^{13}C NMR spectra. The number of unique carbon signals and their chemical shifts (δ) are key identifiers.

Quantitative ^{13}C NMR Data Comparison

The following table summarizes the predicted ^{13}C NMR chemical shifts for **methyl 3-formylbenzoate** and the experimental data for methyl 4-formylbenzoate. The assignments are based on the carbon numbering illustrated in the accompanying diagrams.

Carbon	Methyl 3-formylbenzoate (Predicted δ ppm)	Methyl 4-formylbenzoate (Experimental δ ppm)
C=O (Ester)	165.9	166.1
C=O (Aldehyde)	191.5	191.7
C1	131.8	134.9
C2	130.4	129.8
C3	137.2	130.4
C4	129.5	130.4
C5	134.5	129.8
C6	129.3	134.9
OCH ₃	52.5	52.6

Note: Predicted data for **methyl 3-formylbenzoate** is based on computational models. Experimental data for methyl 4-formylbenzoate is sourced from publicly available spectral databases.

Experimental Protocol: ¹³C NMR Spectroscopy

The following is a standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum of a small organic molecule like **methyl 3-formylbenzoate**.

1. Sample Preparation:

- Dissolve 10-20 mg of the purified compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
- Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

- The ^{13}C NMR spectrum is typically acquired on a spectrometer with a field strength of 100 MHz or higher.
- The spectrometer is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve homogeneity.

3. Data Acquisition:

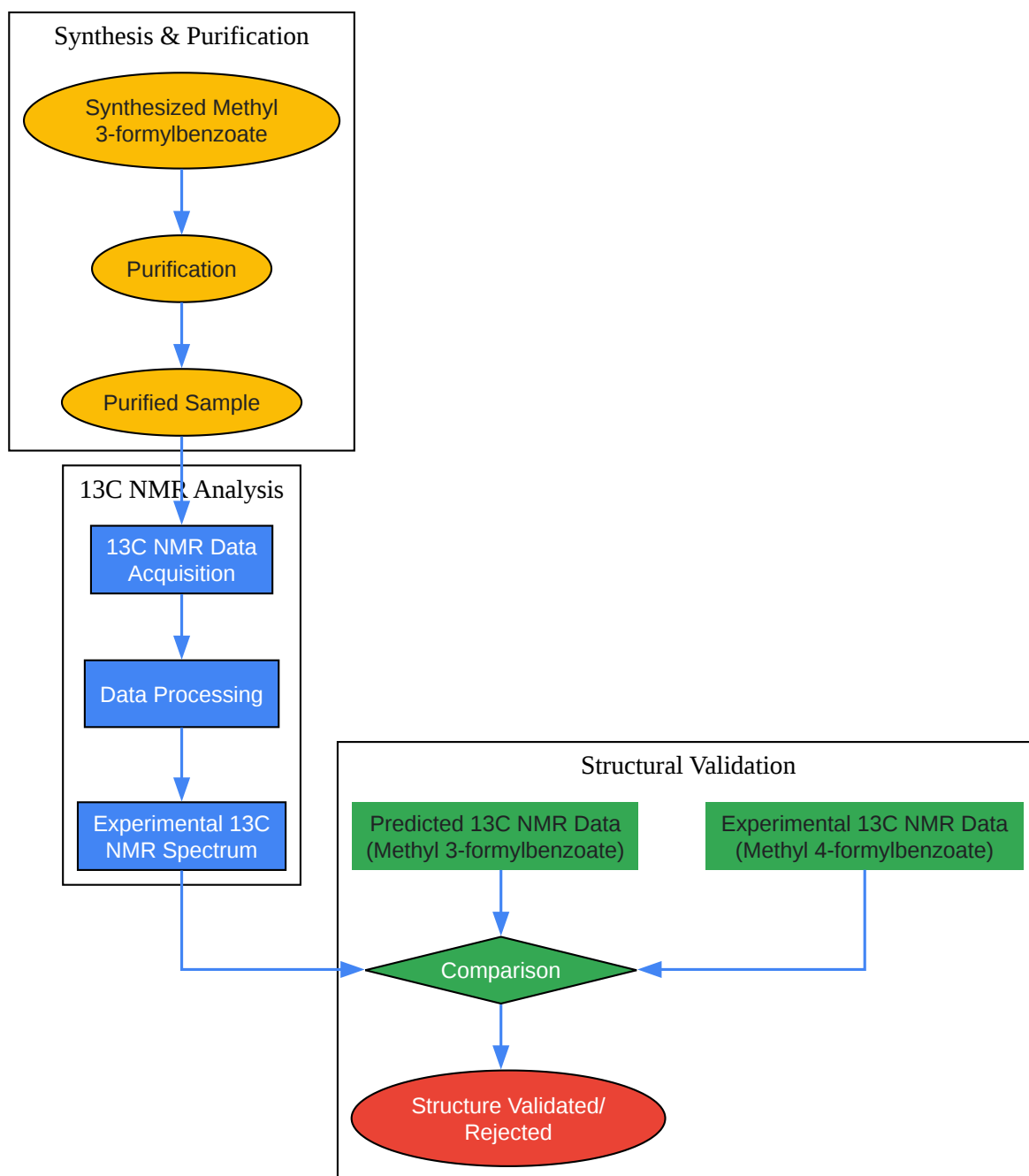
- A standard pulse program for proton-decoupled ^{13}C NMR is used (e.g., a simple pulse-acquire sequence).
- The spectral width is set to encompass all expected carbon signals (typically 0-220 ppm).
- The number of scans is adjusted to obtain an adequate signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration.
- A relaxation delay (e.g., 2-5 seconds) is used between scans to allow for full relaxation of the carbon nuclei.

4. Data Processing:

- The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
- The spectrum is phased and the baseline is corrected.
- The chemical shifts of the peaks are referenced to the TMS signal.

Visualization of the Validation Workflow

The logical workflow for validating the structure of **methyl 3-formylbenzoate** using ^{13}C NMR is depicted in the following diagram.



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Caption: Workflow for the validation of **methyl 3-formylbenzoate** structure using ¹³C NMR.

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